N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide
Description
Properties
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-11-8-15-16(10-19(24)25-18(15)9-12(11)2)21-20(22-13(3)23)14-6-4-5-7-17(14)26-21/h4-10H,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBAMTMJNXZPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Benzofuran Moiety: The benzofuran ring can be introduced via a cyclization reaction involving appropriate precursors such as 2-hydroxybenzaldehyde and α-haloketones.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds related to the chromenone structure exhibit significant antioxidant properties. N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide may help in scavenging free radicals and reducing oxidative stress in cellular environments. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation, but the structural features of the compound suggest it may interact with key regulatory proteins involved in cell growth.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in various experimental models. Its ability to modulate inflammatory cytokines could make it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
The following analysis compares the target compound with structurally related acetamides, focusing on substituent effects, synthesis, crystallography, and intermolecular interactions.
Substituent Diversity and Molecular Weight
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Yield (%) |
|---|---|---|---|---|
| N-[2-(6,7-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide | 6,7-Dimethylchromen, benzofuran, acetamide | C₂₂H₁₉NO₄ | 361.39 | N/A |
| 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide | Morpholin-2-one, acetyl, 4-isopropylphenyl | C₂₀H₂₈N₂O₄ | 360.45 | 58 |
| 2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide | Morpholin-2-one, methylsulfonyl, 4-isopropylphenyl | C₂₀H₂₈N₂O₅S | 408.51 | N/A |
| 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide | Dichlorophenyl, pyrazol-3-one | C₁₉H₁₇Cl₂N₃O₂ | 402.26 | N/A |
Key Observations :
- The chromen-benzofuran backbone in the target compound imparts higher molecular weight compared to morpholin- or pyrazol-based analogs.
Comparison :
- The use of Na₂CO₃ as a base in acetylation () contrasts with carbodiimide coupling (), which is more suitable for acid-amine condensation.
- Crystallization methods (e.g., slow evaporation in CH₂Cl₂) are common across analogs to ensure high-purity single crystals .
Crystallographic and Hydrogen-Bonding Patterns
Key Observations :
- The pyrazol-based acetamide () exhibits three distinct conformers in the asymmetric unit, linked via N–H⋯O dimers. This contrasts with the rigid chromen-benzofuran system, which may adopt fewer conformers due to fused aromatic rings .
- SHELX software is widely used for refinement, enabling precise analysis of anisotropic displacement parameters and hydrogen-bonding networks .
Spectroscopic Data
Biological Activity
N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 6,7-dimethylcoumarin derivatives with benzofuran and acetamide functionalities. The general synthetic pathway includes:
- Formation of Coumarin Derivative : The initial step often involves the preparation of 6,7-dimethyl-2-oxo-2H-chromen-4-yl derivatives through reactions with various acylating agents.
- Benzofuran Integration : Subsequent reactions incorporate benzofuran moieties, which are crucial for enhancing the biological activity.
- Acetamide Formation : Finally, acetamide groups are introduced to yield the target compound.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity.
- Mechanism of Action : These compounds can induce apoptosis in cancer cells through mitochondrial pathways, leading to caspase activation and disruption of cell cycle progression. For instance, studies have shown that derivatives can inhibit tumor cell invasion by disrupting FAK/Paxillin signaling pathways .
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values indicating effective growth inhibition in the low micromolar range .
Antioxidant Activity
Coumarin derivatives are known for their antioxidant properties, which may also extend to this compound.
- Radical Scavenging : These compounds can scavenge free radicals and reduce oxidative stress in cells, contributing to their protective effects against various diseases .
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds:
| Study | Compound | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Kamel et al. (2015) | 6-(4-chlorophenyl)-3-(pyridin-4-yl)-triazolo[3,4-b]naphthalen | Anticancer | 3.35 - 16.79 |
| Research Group (2020) | N-(piperidine-4-yl)benzamide derivatives | Antitumor | 0.25 |
| Recent Study (2024) | Coumarin derivatives | Antioxidant | N/A |
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Acetylation | Acetyl chloride, Na₂CO₃, CH₂Cl₂ | 58% | >98% |
| Recrystallization | Ethyl acetate, slow evaporation | 95% | 99.5% |
Q. Table 2: Comparative Bioactivity of Analogues
| Compound | IC₅₀ (COX-2 Inhibition) | logP |
|---|---|---|
| Target Compound | 12.5 µM | 2.8 |
| 7-Hydroxyflavone | 45.0 µM | 1.9 |
| Umbelliferone | >100 µM | 1.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
